

The impact of 5-Formylcytosine on chromatin structure and accessibility

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An In-depth Technical Guide to the Impact of **5-Formylcytosine** on Chromatin Structure and Accessibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylcytosine (5fC) is a modified pyrimidine base discovered in mammalian DNA in 2011. [1] It is now recognized as a key player in epigenetics, holding a dual role. Primarily, it serves as a crucial intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is converted back to an unmodified cytosine.[1][2] However, emerging evidence suggests that 5fC can also exist as a stable, standalone epigenetic mark, actively influencing chromatin architecture and gene regulation.[1][3] This guide provides a comprehensive overview of the formation of 5fC, its profound effects on the physical structure of DNA and chromatin, and its role in modulating chromatin accessibility and gene expression, supported by detailed experimental protocols and quantitative data.

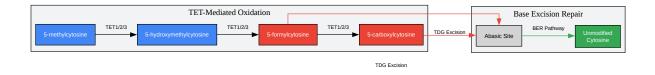
The Pathway of 5-Formylcytosine Formation and Removal

5fC is generated through a series of oxidation reactions starting from 5-methylcytosine (5mC), the most well-known epigenetic mark in mammals. This process is catalyzed by the Ten-eleven translocation (TET) family of dioxygenases. The TET enzymes sequentially oxidize 5mC to 5-



hydroxymethylcytosine (5hmC), then to **5-formylcytosine** (5fC), and finally to 5-carboxylcytosine (5caC).

Once formed, 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway. This excision initiates a repair cascade that ultimately results in the replacement of the modified base with an unmodified cytosine, thus completing the active demethylation process. While TDG-mediated repair is a major fate for 5fC, studies have shown that 5fC can also be a stable modification in the genome, suggesting functions beyond being a simple demethylation intermediate.



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Figure 1: The TET-mediated oxidation and DNA demethylation pathway.

Impact of 5fC on DNA Double Helix Structure

The addition of a formyl group at the 5th position of cytosine introduces significant changes to the local and global properties of the DNA double helix. Unlike 5mC and 5hmC which have minimal structural impact, 5fC creates a unique DNA conformation.

Biophysical and Structural Alterations:

- Helical Underwinding: X-ray crystallography has revealed that the presence of 5fC leads to an under-winding of the DNA helix. This is caused by changes in the geometry of the grooves and base pairs associated with the modified base.
- Reduced Stability: 5fC destabilizes the DNA duplex, as evidenced by a decrease in the melting temperature (Tm). It weakens the Watson-Crick base pairing between 5fC and guanine.



- Increased Flexibility: The modification imparts local conformational fluctuations and increases the overall flexibility of the DNA molecule.
- Altered Base Stacking: The formyl group of 5fC influences the stacking interactions with neighboring nucleotides.

Parameter	Unmodified DNA (d(CG)3)	5fC-Modified DNA (d(C(5fC)G)3)	Reference
Melting Temperature (Tm)	~52°C	~50°C (decrease of ~2°C)	
Free Energy of Melting (ΔG°)	Not specified	Decrease of 5–10 kJ mol–1	-
Helical Twist (°) per base pair	~34.3° (B-DNA average)	Altered, leading to under-winding	•
Roll Angle (°) at 5fC-G step	Variable	Periodic pattern between 13.5° and 4.6°	-
Base Pair Opening Angle (°)	~1.6° (B-DNA)	-3.2°	-

Table 1: Quantitative impact of 5fC on DNA biophysical properties. Values are illustrative and depend on sequence context.

5fC's Role in Shaping Chromatin Structure

The structural perturbations induced by 5fC have significant downstream consequences for chromatin architecture, most notably in the positioning of nucleosomes.

Nucleosome Positioning and Occupancy

Nucleosomes, the fundamental units of chromatin, consist of DNA wrapped around a core of histone proteins. Their positioning is a critical factor in regulating DNA accessibility. Studies have shown that 5fC is a determinant of nucleosome organization.



- Enhanced Nucleosome Occupancy: DNA sequences containing 5fC show a significantly higher affinity for histone octamers, leading to increased nucleosome occupancy and stability compared to unmodified DNA or DNA with other cytosine modifications.
- Covalent Histone-DNA Interaction: The aldehyde group of 5fC can form a reversible covalent bond (a Schiff base) with histone residues, particularly with lysine side chains. This interaction is proposed to be a key mechanism by which 5fC positions and stabilizes nucleosomes.

DNA Modification	Relative Nucleosome Enrichment/Occupancy (Fold Change vs. Unmodified)	Reference
Cytosine (C)	1.0 (Baseline)	
5-methylcytosine (5mC)	Not significantly different from C	
5-hydroxymethylcytosine (5hmC)	Significant increase	
5-formylcytosine (5fC)	Highest enrichment; significant increase over C, 5mC, and 5hmC	

Table 2: Relative nucleosome occupancy on DNA with different cytosine modifications.

The unique ability of 5fC to position nucleosomes suggests it plays a role in establishing distinct regulatory regions within the genome. Changes in 5fC patterns, for instance due to the loss of TDG, lead to the repositioning of nucleosomes, which is linked to altered gene expression.

Impact on Chromatin Accessibility and Gene Regulation

By influencing both DNA structure and nucleosome positioning, 5fC directly impacts chromatin accessibility and is closely associated with active gene regulation.



Genomic Distribution and Association with Active Transcription

Genome-wide mapping has revealed that 5fC is not randomly distributed. It is enriched at specific genomic locations that are critical for gene control.

- Promoters and CpG Islands (CGIs): 5fC is enriched in the CGIs of promoters, particularly those of transcriptionally active genes. These 5fC-rich promoters are also associated with high levels of the active histone mark H3K4me3 and are frequently bound by RNA Polymerase II.
- Enhancers: 5fC is found at both poised and active enhancers, suggesting a role in the
 epigenetic priming of these regulatory elements. The accumulation of 5fC at poised
 enhancers in the absence of TDG correlates with increased binding of the transcriptional coactivator p300.
- Activating Epigenetic Switch: Recent studies have identified 5fC as an activating epigenetic
 mark that helps kick-start gene expression during early embryonic development. It facilitates
 the recruitment of RNA Polymerase III to tRNA genes, which are crucial for protein synthesis
 during zygotic genome activation.

Genomic Feature	5fC Enrichment Status	Associated Function	Reference
Promoter CpG Islands	Enriched	Active transcription, RNA Pol II binding	
Exons	Enriched	Active transcription	_
Poised Enhancers	Enriched	Epigenetic priming, p300 binding	
Active Enhancers	Enriched	Active gene regulation	-
tRNA Genes (Embryonic)	Enriched	Zygotic genome activation, RNA Pol III recruitment	-



Table 3: Genomic distribution of 5fC and its association with regulatory functions.

Experimental Protocols for 5fC Analysis

The study of 5fC has been enabled by the development of specialized techniques that can distinguish it from other cytosine modifications at high resolution.

Genome-Wide Mapping of 5fC

Several methods have been developed for the genome-wide, single-base resolution mapping of 5fC.

1. fCAB-Seq (Chemically Assisted Bisulfite Sequencing)

This method provides base-resolution detection of 5fC.

- Principle: The formyl group of 5fC is chemically protected using an ethoxyamine derivative (EtONH₂). Standard bisulfite sequencing converts unprotected cytosine and 5fC to uracil (read as thymine), while 5mC and 5hmC are read as cytosine. In the fCAB-Seq protocol, the protection of 5fC prevents its conversion to uracil. By comparing the results of fCAB-Seq with standard bisulfite sequencing, the positions of 5fC can be identified as cytosines that are read as 'T' in BS-Seq but as 'C' in fCAB-Seq.
- Methodology:
 - Genomic DNA is fragmented.
 - 5fC residues are chemically labeled and protected with O-ethylhydroxylamine (EtONH₂).
 - The DNA is subjected to standard bisulfite conversion, which deaminates unprotected cytosines to uracil.
 - Libraries are prepared and subjected to high-throughput sequencing.
 - Data is compared to a standard bisulfite sequencing library from the same sample to identify 5fC locations.
- 2. redBS-Seq (Reduced Bisulfite Sequencing)







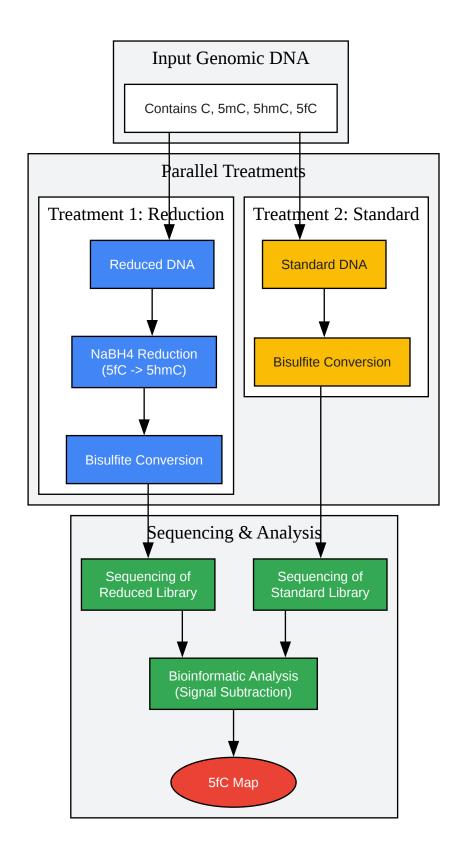
This method also provides quantitative, single-base resolution mapping of 5fC.

• Principle: This technique relies on the selective chemical reduction of 5fC to 5hmC using sodium borohydride (NaBH₄). In standard bisulfite sequencing, 5fC is read as thymine, while 5hmC is read as cytosine. After reduction, the original 5fC sites behave like 5hmC and are read as cytosine. Therefore, 5fC sites can be identified by comparing the sequencing results before and after reduction.

Methodology:

- One aliquot of genomic DNA is treated with NaBH₄ to reduce 5fC to 5hmC. A second aliquot is left untreated.
- Both aliquots are subjected to standard bisulfite conversion.
- Sequencing libraries are prepared and sequenced.
- The level of 5fC at a given cytosine position is calculated by subtracting the cytosine signal in the untreated library from the cytosine signal in the reduced library.





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Figure 2: Workflow for reduced bisulfite sequencing (redBS-Seq).



Identification of 5fC Binding Proteins

Identifying the "reader" proteins that specifically recognize and bind to 5fC is crucial for understanding its function.

DNA Pull-down with Mass Spectrometry

- Principle: This method uses biotinylated DNA probes containing 5fC to capture binding proteins from nuclear extracts. The captured proteins are then identified using mass spectrometry.
- Methodology:
 - Synthesize or PCR-amplify DNA oligonucleotides containing C, 5mC, 5hmC, or 5fC, incorporating a biotin tag on one end.
 - Immobilize the biotinylated DNA probes onto streptavidin-coated magnetic beads.
 - Incubate the DNA-bead complexes with nuclear protein extract from the cells of interest.
 - Wash the beads extensively to remove non-specific binders.
 - Elute the specifically bound proteins.
 - Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify proteins enriched on the 5fC-containing probes compared to controls.

Conclusion

5-Formylcytosine is emerging from the shadow of its precursor, 5-methylcytosine, as a multifaceted epigenetic regulator. Its ability to physically alter the DNA double helix, direct the positioning of nucleosomes through covalent interactions, and mark key regulatory elements for transcriptional activation underscores its importance in shaping the chromatin landscape. While it is a key intermediate in the pathway of active DNA demethylation, its stability in certain contexts and its specific recruitment of regulatory proteins establish 5fC as a distinct epigenetic mark. The continued application of advanced sequencing and proteomic techniques will further unravel the complex roles of 5fC in development, cellular identity, and disease, opening new avenues for therapeutic intervention in cancer and other epigenetic disorders.



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